molecular formula C30H29N3O7S B2832140 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide CAS No. 688059-59-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide

Cat. No.: B2832140
CAS No.: 688059-59-8
M. Wt: 575.64
InChI Key: ALNVDHIDTAZZIJ-UHFFFAOYSA-N
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Description

This compound is a complex quinazoline derivative with a molecular formula of C₃₀H₃₃N₃O₇S (exact mass: 579.19 g/mol) . Its structure includes:

  • A sulfanyl (S) linkage at position 6 of the quinazoline ring, substituted with a 2-oxo-2-phenylethyl group. This introduces a ketone and phenyl group, enhancing hydrophobic interactions.
  • A propanamide chain at position 7, terminating in a 3,4-dimethoxyphenylethyl moiety. The methoxy groups may contribute to solubility and hydrogen bonding.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O7S/c1-37-24-9-8-19(14-25(24)38-2)10-12-31-28(35)11-13-33-29(36)21-15-26-27(40-18-39-26)16-22(21)32-30(33)41-17-23(34)20-6-4-3-5-7-20/h3-9,14-16H,10-13,17-18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNVDHIDTAZZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=CC=C5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their key differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Similarity Metric (vs. Target Compound) Bioactivity Notes
Target Compound 1,3-dioxolo[4,5-g]quinazolin-8-one 6-(2-oxo-2-phenylethyl)sulfanyl; 7-propanamide-3,4-dimethoxyphenylethyl 579.19 Hypothesized kinase/HDAC inhibition
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-8-oxo...hexanamide 1,3-dioxolo[4,5-g]quinazolin-8-one 6-(2-[(2-methoxyethyl)amino]-2-oxoethyl)sulfanyl; 7-hexanamide-3,4-dimethoxyphenyl 614.71 Tanimoto = 0.78 (structural) Enhanced solubility due to hexanamide
2-(3-(6,8-Bis(4-methoxyphenyl)-4-oxo-tetrahydroquinazolin-2-yl)propyl)-6,8-diphenylquinazolin-4(3H)-one Tetrahydroquinazolin-4-one 6,8-bis(4-methoxyphenyl); 2-propyl substituent 667.31 Tanimoto = 0.65 Antiproliferative activity (IC₅₀ ~5 µM)
2-(Dimethylamino)-N-(2-(3-hydroxynaphthalen-2-yl)-4-oxo-3,4-dihydroquinazolin-8-yl)acetamide 3,4-dihydroquinazolin-4-one 8-acetamide; 3-hydroxynaphthalen-2-yl substituent 432.45 Cosine score = 0.72 (MS/MS) DNA intercalation demonstrated

Key Structural Variations and Implications

Core Modifications :

  • The 1,3-dioxolo[4,5-g]quinazolin-8-one core in the target compound confers rigidity and electron-rich regions compared to simpler tetrahydroquinazolin-4-one analogs . This may enhance binding to enzymes requiring planar aromatic interactions.
  • Replacement of the dioxolo ring with a 3-hydroxynaphthalene group (as in ) introduces bulkier hydrophobic surfaces, favoring DNA intercalation over enzyme inhibition.

Methoxy vs. hydroxyl groups: Methoxy substituents (e.g., in ) improve metabolic stability compared to hydroxylated analogs , which may undergo faster Phase II metabolism.

Bioactivity Correlations :

  • Compounds with higher Tanimoto scores (e.g., 0.78 for ) share similar fragmentation patterns in MS/MS spectra, indicating conserved pharmacophores .
  • Lower similarity compounds (e.g., , Tanimoto = 0.65) exhibit divergent bioactivities, such as antiproliferative effects via tubulin binding rather than kinase inhibition .

Computational and Experimental Comparison Methods

Similarity Metrics

  • Tanimoto Coefficient : Used to compare Morgan fingerprints (radius = 2) and MACCS keys, with values >0.7 indicating high structural similarity .
  • Cosine Score : Applied to MS/MS fragmentation patterns for molecular networking, where scores >0.6 cluster compounds with shared substructures .
  • Murcko Scaffolds : Group compounds into chemotype clusters; the target compound’s scaffold is distinct from simpler quinazolines .

Bioactivity Profiling

Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) reveals that structural analogs with ≥70% similarity to the target compound cluster into groups with shared protein targets (e.g., HDACs, kinases) .

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